Poly(hexamethylenebicyanoguanide-hexamethylenediamine) Hydrochloride(Technical Grade)

Description

Poly(hexamethylenebicyanoguanide-hexamethylenediamine) Hydrochloride (PHMB) is a synthetic polymer belonging to the biguanide class, widely used as a broad-spectrum antimicrobial agent. Its technical-grade form is optimized for industrial applications, including disinfectants, preservatives, and water treatment solutions.

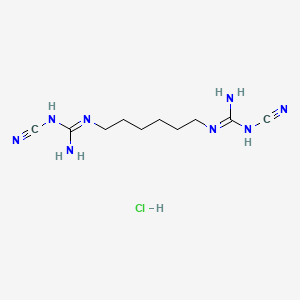

- Chemical Structure: PHMB consists of repeating units of hexamethylene biguanide linked via hexamethylenediamine, forming a cationic polymer with a hydrochloride counterion. The structure enables strong electrostatic interactions with microbial cell membranes .

- Molecular Properties:

- Applications:

- Safety Profile: Generally recognized as low toxicity (LD₅₀ > 5,000 mg/kg in rats), but recent studies highlight developmental neurotoxicity via oxidative stress at concentrations ≥10 µM in vitro and in zebrafish models .

Properties

Molecular Formula |

C10H19ClN8 |

|---|---|

Molecular Weight |

286.76 g/mol |

IUPAC Name |

2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hydrochloride |

InChI |

InChI=1S/C10H18N8.ClH/c11-7-17-9(13)15-5-3-1-2-4-6-16-10(14)18-8-12;/h1-6H2,(H3,13,15,17)(H3,14,16,18);1H |

InChI Key |

UZFPNHPCPONAMQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCN=C(N)NC#N)CCN=C(N)NC#N.Cl |

Origin of Product |

United States |

Preparation Methods

Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride is typically synthesized through the polycondensation of sodium dicyanamide and hexamethylenediamine . The process involves two main steps:

Polycondensation Reaction: Sodium dicyanamide reacts with hexamethylenediamine to form the polymer backbone.

Hydrochloride Formation: The resulting polymer is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the polymer’s structure and properties.

Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial action of poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride is primarily due to its cationic biguanide segments. These segments interact with the negatively charged phosphate head groups of phospholipids in bacterial cell membranes, leading to membrane disruption and cell death . Additionally, the compound can penetrate the cytoplasm and bind to DNA and RNA, affecting cell growth, division, and nucleic acid replication .

Comparison with Similar Compounds

Structural and Functional Analogues

PHMB is compared to other guanidine-based polymers and biguanides, with key differences in alkyl chain length, molecular weight, and antimicrobial mechanisms.

Key Comparative Findings

Efficacy vs. Chlorhexidine exhibits higher membrane disruption via protein denaturation, while PHMB relies on electrostatic membrane destabilization .

Chain Length Effects :

- Increasing alkyl chain length (e.g., C6 in PHMB vs. C8 in POGH) enhances lipid solubility and antimicrobial potency but also elevates toxicity. PHMB’s C6 chain balances efficacy and safety .

Toxicity Profiles: PHMB: Developmental neurotoxicity observed at ≥10 µM (neurite inhibition, ROS accumulation) . PHGH/POGH: Higher cytotoxicity due to prolonged alkyl chains, limiting their use in consumer products . Alexidine: Limited to dental applications due to mucosal irritation .

Regulatory and Industrial Use :

- PHMB is preferred in technical-grade applications (e.g., water treatment, textiles) due to stability in aqueous solutions (pH 4–5) and low residue formation .

- Chlorhexidine remains dominant in medical settings for its rapid action, despite higher irritation risks .

Research and Controversies

- Safety Debate: While PHMB is classified as non-mutagenic and low toxicity in industrial contexts , recent in vivo studies emphasize its neurodevelopmental risks, urging stricter exposure guidelines .

- Analytical Challenges : PHMB’s polymeric nature complicates quantification; methods like HPLC with diode-array detection and colloidal titration are employed .

Biological Activity

Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride, commonly referred to as PHMB, is a synthetic polymer known for its broad-spectrum antibacterial and antifungal properties. This article explores its biological activity, mechanisms of action, toxicity, and relevant case studies.

- CAS Number : 27083-27-8

- Molecular Formula :

- Molecular Weight : Approximately 402.97 g/mol

- Appearance : White solid, hygroscopic

- Solubility : Soluble in DMSO, methanol, and water

PHMB acts primarily as a cationic biocide. Its mechanism involves:

- Membrane Disruption : PHMB interacts with the negatively charged phospholipids in microbial cell membranes, leading to increased permeability and eventual cell lysis .

- Nucleic Acid Binding : The polymer can penetrate the cytoplasm and bind to DNA and RNA, disrupting cellular processes such as replication and protein synthesis .

- Oxidative Stress Induction : Studies have shown that PHMB can induce reactive oxygen species (ROS), contributing to its cytotoxic effects .

Biological Activity

PHMB exhibits significant antibacterial activity against a wide range of microorganisms:

- Gram-positive Bacteria : Effective against Staphylococcus aureus.

- Gram-negative Bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

- Fungi and Yeasts : Demonstrated efficacy against Candida albicans.

Minimum Inhibitory Concentration (MIC) Values

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 2 - 50 |

| Escherichia coli | 2 - 50 |

| Pseudomonas aeruginosa | 2 - 50 |

| Candida albicans | 100 |

Toxicity and Side Effects

While PHMB is widely used in various applications, it is not without risks:

- Skin Irritation : Generally low incidence but noted cases of severe reactions.

- Ocular Toxicity : Reports indicate potential for conjunctival inflammation and epithelial defects in patients treated with PHMB-containing solutions .

- Developmental Neurotoxicity : Recent studies on zebrafish models showed that PHMB exposure reduced viability and affected neurodevelopmental processes through ROS-dependent mechanisms .

Case Studies

- Ocular Toxicity Incident : Three patients experienced severe ocular toxicity due to compounding errors with PHMB formulations, leading to significant inflammation and corneal damage .

- Neurodevelopmental Effects in Zebrafish : Research demonstrated that PHMB exposure at concentrations above 10 µM led to reduced neurite outgrowth and altered gene expression related to neurodevelopment .

Applications

PHMB is utilized across various fields due to its antimicrobial properties:

- Medical Applications : Used in disinfectants for surgical instruments and contact lens solutions.

- Consumer Products : Incorporated in lotions, wipes, and other personal care products for its preservative qualities.

- Water Treatment : Employed as a disinfectant in sewage treatment processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.